molecular formula C24H21N3O2S B2588028 N-(3-methylsulfanylphenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide CAS No. 941913-29-7

N-(3-methylsulfanylphenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide

Cat. No. B2588028
CAS RN: 941913-29-7
M. Wt: 415.51
InChI Key: STDPECUITPHQPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylsulfanylphenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its potential applications in scientific research. This compound is a potent antagonist of the GABA-A receptor, which plays a crucial role in the regulation of neuronal activity. In

Scientific Research Applications

Pharmacological Insights from Benzodiazepine Derivatives

Benzodiazepines are a class of drugs primarily known for their sedative-hypnotic, anxiolytic, muscle relaxant, and anticonvulsant properties. Research on specific benzodiazepine derivatives, such as Zaleplon, highlights their recognition by animals as benzodiazepine agents, suggesting potential applications in studying benzodiazepine receptor activity and the effects on locomotor activity, anticonvulsant models, and anxiolytic models in preclinical settings (Heydorn, 2000).

Environmental Impact and Removal Technologies

The persistence of benzodiazepine compounds, including their derivatives, in the environment, especially in water bodies, poses significant challenges. Studies on the environmental occurrence, fate, and transformation of these compounds elucidate the need for advanced removal strategies and understanding their biotransformation pathways (Kosjek et al., 2012). Such research is crucial for developing environmental protection strategies against pharmaceutical pollutants.

Synthetic Approaches for Benzodiazepines

Advancements in the synthetic methodologies of 1,4- and 1,5-benzodiazepines using o-phenylenediamine have been reviewed, providing insights into novel and efficient methods for the synthesis of biologically active moieties. This research area is vital for the development of new benzodiazepine-based drugs with potential therapeutic applications (Teli et al., 2023).

properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-30-19-11-7-10-18(14-19)25-23(28)16-27-22-13-6-5-12-20(22)26-21(15-24(27)29)17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDPECUITPHQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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